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Compound of Interest

Compound Name:
4-Bromo-8-methoxy-2-

methylquinoline

Cat. No.: B1369538 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous therapeutic agents. The introduction of a bromine atom to this scaffold can

significantly modulate its physicochemical properties and biological activity, leading to the

discovery of potent anticancer, antimicrobial, and enzyme-inhibiting compounds. This guide

provides a comparative study of the biological activities of various bromoquinoline derivatives,

supported by experimental data and detailed protocols to aid in the rational design of new

therapeutic agents.

Anticancer Activity of Bromoquinoline Derivatives
Bromoquinoline derivatives have demonstrated significant cytotoxic effects against a range of

cancer cell lines. The position and number of bromine substituents, as well as the presence of

other functional groups, play a crucial role in their anticancer potency.

Comparative Cytotoxicity
The in vitro anticancer activity of several bromoquinoline derivatives is summarized in Table 1.

The half-maximal inhibitory concentration (IC50) values highlight the potency of these

compounds against various human cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50) of Bromoquinoline Derivatives
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Compound/Derivati
ve

Cancer Cell Line IC50 (µM) Reference

5,7-Dibromo-8-

hydroxyquinoline
C6 (rat brain tumor) 12.3 (µg/mL) [1]

7-Bromo-8-

hydroxyquinoline
C6 (rat brain tumor) 25.6 (µg/mL) [1]

6,8-dibromo-5-

nitroquinoline
C6 (rat brain tumor) 50.0 [2]

6,8-dibromo-5-

nitroquinoline

HT29 (colon

adenocarcinoma)
26.2 [2]

6,8-dibromo-5-

nitroquinoline
HeLa (cervical cancer) 24.1 [2]

5,7-dibromo-3,6-

dimethoxy-8-

hydroxyquinoline

C6 (rat brain tumor) 15.4 [2]

5,7-dibromo-3,6-

dimethoxy-8-

hydroxyquinoline

HeLa (cervical cancer) 26.4 [2]

5,7-dibromo-3,6-

dimethoxy-8-

hydroxyquinoline

HT29 (colon

adenocarcinoma)
15.0 [2]

6-bromo-quinazoline-

4(3H)-one derivative

(8a)

MCF-7 (breast

cancer)
15.85 ± 3.32 [3]

6-bromo-quinazoline-

4(3H)-one derivative

(8a)

SW480 (colorectal

adenocarcinoma)
17.85 ± 0.92 [3]

6-Bromo-1-

methylquinolin-4(1H)-

one analog

MCF-7 (breast

cancer)
1.7 (µg/mL) [3]
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Note: Direct comparison of absolute IC50 values should be made with caution due to variations

in experimental conditions across different studies.

Mechanism of Anticancer Action
The anticancer activity of bromoquinoline derivatives is often attributed to their ability to induce

programmed cell death (apoptosis) and inhibit key enzymes involved in cancer progression.

Several bromoquinoline derivatives have been shown to induce apoptosis in cancer cells

through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] This

involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins,

leading to the activation of caspases, the executioners of apoptosis.[4]
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Caption: Apoptosis induction by bromoquinoline derivatives.

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and

survival, and its dysregulation is a hallmark of many cancers.[5][6] Certain quinoline derivatives

have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[5][6]
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Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.
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Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per

well and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the bromoquinoline derivatives in the

culture medium. Remove the old medium from the wells and add 100 µL of the compound

dilutions.

Incubation: Incubate the plates for 24 to 72 hours.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g.,

DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The

IC50 value is determined by plotting cell viability against the compound concentration.

Antimicrobial Activity of Bromoquinoline
Derivatives
Bromoquinoline derivatives have also shown promising activity against a range of pathogenic

bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial

enzymes or disruption of cell wall integrity.
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Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial

potency. Table 2 summarizes the MIC values of various bromoquinoline derivatives against

selected microbial strains.

Table 2: Comparative Antimicrobial Activity (MIC) of Bromoquinoline Derivatives
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Compound/Derivati
ve

Microorganism MIC (µg/mL) Reference

Indolizinoquinoline-

5,12-dione derivative

(9)

Staphylococcus

aureus
0.12 [7]

Indolizinoquinoline-

5,12-dione derivative

(9)

Streptococcus

pyogenes
8 [7]

Indolizinoquinoline-

5,12-dione derivative

(9)

Escherichia coli 0.12 [7]

Indolizinoquinoline-

5,12-dione derivative

(10)

Staphylococcus

aureus
0.24 [7]

Indolizinoquinoline-

5,12-dione derivative

(10)

Streptococcus

pyogenes
32 [7]

Indolizinoquinoline-

5,12-dione derivative

(10)

Escherichia coli 0.12 [7]

Glycosylated-

fluoroquinolone

derivative (91)

Fluoroquinolone-

resistant E. coli
0.2608 ± 0.0014 (mM) [7]

Glycosylated-

fluoroquinolone

derivative (92)

Fluoroquinolone-

resistant E. coli
0.1358 ± 0.0025 (mM) [7]

6-amino-4-methyl-1H-

quinoline-2-one

derivative (2)

Bacillus cereus 3.12 [8]

6-amino-4-methyl-1H-

quinoline-2-one

derivative (6)

Bacillus cereus 3.12 [8]
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6-amino-4-methyl-1H-

quinoline-2-one

derivative (6)

Candida albicans Potentially active [8]

Quinoline derivative Clostridium difficile 1.0 [9]

Experimental Protocol: Broth Microdilution for MIC
Determination
This method is a standard for determining the MIC of an antimicrobial agent in a liquid medium.

Step-by-Step Methodology:

Preparation of Antimicrobial Solutions: Prepare a stock solution of the bromoquinoline

derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing a

suitable broth medium (e.g., Mueller-Hinton Broth).

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension to a turbidity

equivalent to a 0.5 McFarland standard.

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-

30°C for fungi) for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible microbial growth.

Enzyme Inhibition by Bromoquinoline Derivatives
Bromoquinoline derivatives have been identified as potent inhibitors of various enzymes

implicated in disease, including topoisomerases and acetylcholinesterase.

Topoisomerase I Inhibition
Topoisomerase I is a crucial enzyme in DNA replication and a validated target for anticancer

drugs. Certain bromoquinoline derivatives inhibit this enzyme, leading to DNA damage and cell
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death.[10]

Table 3: Topoisomerase I Inhibition by Bromoquinoline Derivatives

Compound/Derivative Activity Reference

5,7-Dibromo-8-

hydroxyquinoline

Inhibits relaxation of

supercoiled plasmid DNA
[10]

5,7-Dicyano-8-

hydroxyquinoline

Inhibits relaxation of

supercoiled plasmid DNA
[10]

Experimental Protocol: Topoisomerase I DNA Relaxation
Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by

Topoisomerase I.[11][12]

Step-by-Step Methodology:

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g.,

pBR322), Topoisomerase I reaction buffer, and the bromoquinoline derivative at various

concentrations.

Enzyme Addition: Add human Topoisomerase I to initiate the reaction.

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and

proteinase K.

Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms on a 1%

agarose gel.

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV

light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in

the amount of supercoiled DNA.
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Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a

therapeutic strategy for Alzheimer's disease. Some bromoquinoline derivatives have shown

potent AChE inhibitory activity.

Table 4: Acetylcholinesterase (AChE) Inhibition by Quinoline Derivatives

Compound/Derivative IC50 (µM) Reference

2,3-dihydro-1H-

cyclopenta[b]quinoline

derivative (3b)

0.052 [13]

2-benzoxazolinone derivative

(30)
0.00057 [14]

Stemofoline derivative (6R)-

hydroxystemofoline
11.01 ± 1.49 (mM) [15]

Structure-Activity Relationship (SAR) Insights
The biological activity of bromoquinoline derivatives is highly dependent on their chemical

structure. Key SAR observations include:

Position and Number of Bromine Atoms: The location and number of bromine substituents

significantly impact activity. For instance, dibromo-derivatives often exhibit higher potency

than their mono-bromo counterparts.[1]

Other Substituents: The presence of other functional groups, such as nitro, cyano, and

methoxy groups, can enhance the biological activity.[1][2] Electron-withdrawing groups, in

particular, have been shown to increase anticancer potency.[1]

8-Hydroxyquinoline Scaffold: The 8-hydroxyquinoline core is a crucial feature for the

anticancer and Topoisomerase I inhibitory activity of many derivatives.[10]
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Bromoquinoline derivatives represent a versatile and promising class of compounds with a

broad spectrum of biological activities. Their potent anticancer, antimicrobial, and enzyme-

inhibiting properties make them valuable leads for the development of new therapeutic agents.

The comparative data and detailed experimental protocols provided in this guide serve as a

valuable resource for researchers in the field of medicinal chemistry and drug discovery,

facilitating the rational design and synthesis of novel bromoquinoline-based drugs with

improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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